molecular formula C8H5N3S2 B1298561 s-Triazolo(3,4-b)benzothiazole-3-thiol CAS No. 6957-85-3

s-Triazolo(3,4-b)benzothiazole-3-thiol

Cat. No.: B1298561
CAS No.: 6957-85-3
M. Wt: 207.3 g/mol
InChI Key: QTXZICUYCJDYLP-UHFFFAOYSA-N
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Description

S-Triazolo(3,4-b)benzothiazole-3-thiol is a useful research compound. Its molecular formula is C8H5N3S2 and its molecular weight is 207.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

s-Triazolo(3,4-b)benzothiazole-3-thiol, also known as 2H-Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3-thione, is a complex organic compound that interacts with various targets. It competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in DNA repair and cell death, making them significant targets for cancer treatment .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in their function. It acts as an inhibitor scaffold, competing with nicotinamide in the binding pocket of the enzymes . This competition can disrupt the normal functioning of these enzymes, potentially leading to cell death in cancer cells .

Biochemical Pathways

The compound affects the ADP-ribosylation pathway, which is involved in DNA repair and cell death . By inhibiting the enzymes involved in this pathway, the compound can disrupt DNA repair processes and induce cell death, particularly in cancer cells .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds

Result of Action

The result of the compound’s action is the potential induction of cell death in cancer cells. By inhibiting the enzymes involved in DNA repair and cell death, the compound can disrupt these processes and lead to cell death . This makes it a potential candidate for use in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy Additionally, the compound’s stability can be influenced by factors such as temperature and pH

Biochemical Analysis

Biochemical Properties

s-Triazolo(3,4-b)benzothiazole-3-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to inhibit poly-ADP-ribose polymerase (PARP) enzymes, which are involved in DNA repair processes . The compound interacts with the nicotinamide binding pocket of these enzymes, effectively competing with nicotinamide and inhibiting their activity. This interaction is significant because it can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapy .

Cellular Effects

This compound has been observed to exert various effects on different cell types. In cancer cells, it induces apoptosis by inhibiting PARP enzymes, leading to the accumulation of DNA damage . This compound also affects cell signaling pathways, particularly those involved in DNA repair and cell cycle regulation. For instance, it has been shown to upregulate the expression of pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . These changes in gene expression contribute to the compound’s ability to induce cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the nicotinamide binding pocket of PARP enzymes . This binding inhibits the enzymatic activity of PARP, preventing the repair of DNA damage. The compound’s inhibition of PARP leads to the accumulation of DNA breaks, which can trigger cell death pathways such as apoptosis . Additionally, this compound has been shown to inhibit other enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to sustained inhibition of DNA repair processes, resulting in increased sensitivity of cancer cells to DNA-damaging agents . Additionally, studies have indicated that the compound’s degradation products do not exhibit significant biological activity, suggesting that its effects are primarily due to the parent compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor . The compound interacts with enzymes such as PARP and EGFR, affecting their activity and downstream signaling pathways . Additionally, it has been shown to influence metabolic flux by altering the levels of metabolites involved in DNA repair and cell cycle regulation . The compound’s interactions with cofactors such as NAD+ are also critical for its inhibitory activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can enter cells via passive diffusion and is distributed to different cellular compartments . It has been shown to interact with transporters and binding proteins that facilitate its localization to specific sites of action, such as the nucleus where PARP enzymes are located . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on PARP enzymes . The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Additionally, its interaction with nuclear transport proteins ensures its accumulation in the nucleus, where it can effectively inhibit DNA repair processes . The compound’s activity and function are closely linked to its localization, as its inhibitory effects are most pronounced in the nuclear compartment .

Properties

IUPAC Name

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S2/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXZICUYCJDYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=S)NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219836
Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-85-3
Record name 1,2,4-Triazolo[3,4-b]benzothiazole-3(2H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6957-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6957-85-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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